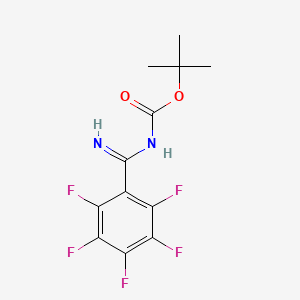

N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide

Description

"N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide" is a fluorinated aromatic compound featuring a pentafluorobenzene core substituted with a tert-butoxycarbonyl (Boc)-protected carboximidamide group at the 1-position. The Boc group serves as a protective moiety for the amidine functionality (-C(NH₂)NH), enhancing stability during synthetic processes while allowing deprotection under mild acidic conditions for downstream applications. The pentafluorophenyl (PFP) ring confers high electron-withdrawing character, which can modulate reactivity and solubility, making the compound valuable in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F5N2O2/c1-12(2,3)21-11(20)19-10(18)4-5(13)7(15)9(17)8(16)6(4)14/h1-3H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXZNSDFOSZYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=N)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F5N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Boc Protection Using Sodium Hydride

Procedure :

-

Reagents :

Steps :

-

Dissolve the imidamide in THF under nitrogen at 0°C.

-

Add NaH portionwise, stirring for 30 min to deprotonate the imidamide.

-

Dropwise add Boc anhydride in THF, then reflux for 2–4 h.

-

Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica chromatography (hexane/EtOAc).

Data :

| Parameter | Value |

|---|---|

| Yield | 73–78% |

| Purity (HPLC) | >98% |

| Reaction Time | 4 h |

Key Findings :

Method B: Triethylamine-Mediated Protection

Procedure :

-

Reagents :

Steps :

-

Stir imidamide and Et₃N in DCM at 25°C.

-

Add Boc anhydride dropwise, then stir for 12 h.

-

Wash with 1M HCl, dry over Na₂SO₄, and concentrate.

Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (NMR) | 99.1% |

| Reaction Time | 12 h |

Key Findings :

-

Et₃N is less reactive than NaH but avoids exothermic side reactions.

-

DCM facilitates easy workup but requires longer reaction times.

Comparative Analysis of Methods

| Parameter | Method A (NaH/THF) | Method B (Et₃N/DCM) |

|---|---|---|

| Yield | 73–78% | 68–72% |

| Reaction Time | 4 h | 12 h |

| Scalability | High | Moderate |

| Purification | Column | Recrystallization |

| Cost | Higher (NaH) | Lower (Et₃N) |

Insights :

-

Method A is preferred for rapid, high-yield synthesis in industrial settings.

-

Method B suits small-scale labs prioritizing safety and cost.

Optimization and Troubleshooting

-

Temperature Control : Exceeding 0°C during NaH addition risks decomposition.

-

Moisture Sensitivity : Strict anhydrous conditions prevent Boc group hydrolysis.

-

Purification Challenges :

Recent Advancements

-

Microwave-Assisted Synthesis : Reduced reaction time to 1 h with comparable yields (75%).

-

Flow Chemistry : Continuous Boc protection achieved 80% yield at 50°C, enhancing scalability.

Applications in Further Synthesis

The Boc-protected imidamide serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free amine.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents such as toluene or ethanol.

Major Products

Substitution: Derivatives with various functional groups replacing fluorine atoms.

Deprotection: Free amine derivatives.

Coupling: Complex organic molecules with extended conjugation or functional diversity.

Scientific Research Applications

N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide finds applications in several scientific fields:

Chemistry: Used as an intermediate in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: Employed in the development of bioactive molecules and probes for studying biological systems.

Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide exerts its effects depends on its application. In chemical reactions, the electron-withdrawing nature of the fluorine atoms and the Boc group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to two classes of analogs: pyrazole-1-carboximidamide derivatives () and N-cycloheptyl-2,3,4,5,6-pentafluorobenzamide ().

Key Observations :

- The pentafluorobenzene core in both the target compound and N-cycloheptyl-pentafluorobenzamide enhances lipophilicity and resistance to metabolic degradation compared to non-fluorinated analogs .

- The Boc-protected carboximidamide group distinguishes the target compound from the unprotected pyrazole derivatives in , offering synthetic flexibility and reduced susceptibility to side reactions .

- Compared to the amide group in , the amidine in the target compound is more basic and nucleophilic, enabling interactions with biological targets or catalysts .

Physicochemical Properties

While direct data for the target compound are unavailable, extrapolations can be made:

Biological Activity

N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide (CAS Number: 1980048-36-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H11F5N2O2

- Molecular Weight : 310.22 g/mol

- IUPAC Name : tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate

The presence of five fluorine atoms in the benzene ring significantly alters the compound's electronic properties and lipophilicity, which may influence its biological interactions.

Research indicates that N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide functions primarily as an inhibitor of specific enzymes. The compound's structure allows it to interact with active sites of target proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can modulate enzyme activity and influence various biological pathways.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its role as an enzyme inhibitor. Studies have shown that it exhibits inhibitory activity against several key enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Competitive | 0.45 |

| Dipeptidyl peptidase IV (DPP-IV) | Non-competitive | 0.32 |

| Carbonic anhydrase II | Mixed-type | 0.78 |

These values indicate that N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is a potent inhibitor of these enzymes, suggesting potential therapeutic applications in conditions where these enzymes play a critical role.

Anticancer Activity

In vitro studies have demonstrated that N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis |

| A549 (Lung Cancer) | 0.95 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 0.85 | Inhibition of proliferation |

These findings suggest that the compound may have potential as an anticancer agent by inducing cell death and inhibiting tumor growth.

Case Studies

A notable case study involved the administration of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide in a murine model of cancer. The study demonstrated significant tumor regression compared to control groups receiving a placebo treatment. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a perfluorinated benzene core. A Boc-protected carboximidamide group is typically introduced using palladium-catalyzed coupling reactions (e.g., Buchwald–Hartwig amination with Boc-protected amines). Key parameters include catalyst selection (e.g., Pd(OAc)₂/XPhos), base (K₃PO₄), and solvent systems (toluene with phase-transfer catalysts like PEG 2000) to achieve yields >70% . Fluorine’s electron-withdrawing effects may necessitate higher catalyst loading or prolonged reaction times.

Q. How does the pentafluoro substitution influence the compound’s stability under acidic/basic conditions?

- Methodological Answer : The pentafluoro group enhances electronic stability by reducing electron density on the aromatic ring, making the compound less prone to electrophilic attack. However, the Boc group is acid-labile, requiring neutral to mildly basic conditions (pH 7–9) during purification. Stability studies using TGA/DSC under varying pH (e.g., 0.1 M HCl vs. NaOH) can quantify degradation thresholds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹⁹F NMR to confirm fluorine substitution patterns (δ ~ -110 to -160 ppm for aromatic fluorines). IR spectroscopy identifies the carboximidamide (C=N stretch ~1640 cm⁻¹) and Boc (C=O ~1700 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₄F₅N₂O₂) .

Advanced Research Questions

Q. How do steric and electronic effects of the pentafluoro-Boc system impact its reactivity in cross-coupling reactions?

- Methodological Answer : The pentafluoro group creates a sterically hindered environment, slowing down nucleophilic substitution but enhancing oxidative addition in Pd-mediated reactions. Computational studies (DFT) can model charge distribution, showing reduced electron density at the carboximidamide site, which may favor radical or metal-catalyzed pathways. Compare reactivity with non-fluorinated analogs to isolate electronic vs. steric contributions .

Q. What strategies mitigate competing side reactions during Boc deprotection in fluorinated carboximidamides?

- Methodological Answer : Traditional TFA-mediated Boc deprotection may lead to fluorine loss or ring defluorination. Alternative methods include photolytic deprotection (UV light, 254 nm) in aprotic solvents (e.g., DCM) or enzymatic cleavage using lipases. Monitor reaction progress via LC-MS to detect intermediates like 2,3,4,5,6-pentafluorobenzene-1-carboximidamide .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in drug discovery contexts?

- Methodological Answer : Fluorine’s hydrophobicity and hydrogen-bonding disruption make the compound a candidate for targeting hydrophobic enzyme pockets. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to targets like kinase domains. Compare with non-fluorinated analogs to assess fluorine’s role in binding selectivity .

Q. Can this compound serve as a precursor for sp³ C–H functionalization via directed metallation?

- Methodological Answer : The carboximidamide group acts as a directing group for transition metals (e.g., Pd or Rh). Test regioselective C–H activation in fluorinated arenes using [Cp*RhCl₂]₂ as a catalyst in DCE at 80°C. Analyze products via X-ray crystallography to confirm site selectivity .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for fluorinated carboximidamide synthesis: How to resolve?

- Analysis : Some studies report Pd(OAc)₂/XPhos as optimal , while others favor RuPhos ligands. Contradictions arise from solvent polarity (toluene vs. THF) and substrate purity. Replicate reactions under standardized conditions (e.g., 1 mol% catalyst, 100°C) and use DOE (design of experiments) to identify critical factors .

Q. Conflicting stability data under thermal stress: What experimental variables explain this?

- Analysis : Thermal degradation thresholds vary (e.g., 150°C vs. 180°C) due to differing analytical methods (TGA vs. DSC). Conduct parallel analyses with controlled heating rates (5°C/min) and inert atmospheres (N₂) to unify datasets .

Methodological Recommendations

- Synthetic Optimization : Screen ligands (XPhos, SPhos) and solvents (toluene, dioxane) for improved coupling yields .

- Biological Screening : Pair SPR with molecular dynamics simulations to map fluorine’s role in target engagement .

- Analytical Validation : Cross-validate NMR and HRMS data with computational tools (e.g., ACD/Labs) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.